Ent-Abacavir is a synthetic carbocyclic nucleoside analog of guanosine, primarily utilized in the treatment of human immunodeficiency virus (HIV) infections. It functions as a nucleoside reverse transcriptase inhibitor, disrupting the replication process of the virus. The compound is known for its effectiveness in combination therapies for HIV-1, and it is marketed under various brand names, including Ziagen.
Ent-Abacavir is synthesized through organic chemical processes, often involving multi-step reactions that generate the active pharmaceutical ingredient. Its development was driven by the need for effective antiretroviral therapies to combat HIV infections.
Ent-Abacavir falls under the category of antiviral agents, specifically classified as a nucleoside reverse transcriptase inhibitor. It is recognized for its role in inhibiting viral replication by mimicking natural nucleosides.
The synthesis of ent-Abacavir involves several key steps, typically starting from simple organic precursors. A notable method includes the use of 5-amino-4,6-dichloropyrimidine and triethyl orthoformiate to construct the core structure. The synthesis can be summarized as follows:
Technical details reveal that yields can vary significantly based on reaction conditions, such as temperature and solvent choice, with reported yields reaching up to 87% in optimized conditions .
Ent-Abacavir has a complex molecular structure characterized by its carbocyclic framework and guanosine-like features. Its chemical formula is , and it has a molecular weight of approximately 286.33 g/mol.
Ent-Abacavir participates in various chemical reactions during its synthesis and metabolism:
Ent-Abacavir acts primarily as a nucleoside reverse transcriptase inhibitor. Upon administration, it is converted into carbovir-triphosphate within cells. This active metabolite competes with natural deoxyguanosine triphosphate for incorporation into viral DNA during replication.
The mechanism involves:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance confirm structural integrity and purity .
Ent-Abacavir is primarily used in clinical settings for:
Additionally, it serves as a reference standard in pharmaceutical quality control processes to ensure the efficacy and safety of HIV treatments .
ent-Abacavir (CAS# 136470-79-6) is the enantiomer of the antiviral drug abacavir (Ziagen®), with the systematic name (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol [3] [9]. It exhibits an inverse stereochemical configuration at both chiral centers (C1 and C4) of the cyclopentene ring compared to abacavir’s (1S,4R) configuration [3]. This inversion critically alters its three-dimensional orientation, evidenced by:
Table 1: Stereochemical Identifiers of ent-Abacavir vs. Abacavir
Property | ent-Abacavir | Abacavir |
---|---|---|
Absolute Configuration | (1R,4S) | (1S,4R) |
InChI Key Suffix | WCBMZHEXSA-N | SCZZXKLOSA-N |
CAS Registry | 136470-79-6 | 136470-78-5 |
SMILES Descriptor | [C@H]1C=CC@@HC1 | [C@H]1C=CC@HC1 |
Synthesis of ent-Abacavir requires enantioselective strategies that invert stereochemistry relative to abacavir’s production. Key approaches include:
Diastereomer synthesis (e.g., (1R,4R) or (1S,4S)) requires non-mirror-image stereochemical mismatches during cyclopentene formation or purine coupling.
ent-Abacavir’s solid-state structure is characterized by:
Table 2: Physicochemical Properties of ent-Abacavir
Property | ent-Abacavir | Abacavir |
---|---|---|
Molecular Weight | 286.34 g/mol | 286.34 g/mol |
Appearance | White to off-white powder | White crystalline solid |
Melting Point | ~165°C | 165°C |
Solubility (DMSO) | >100 mg/mL | >100 mg/mL |
Log P | 1.09 | 1.09 |
While sharing identical empirical formulas (C₁₄H₁₈N₆O) and log P values (1.09), ent-Abacavir diverges in:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0